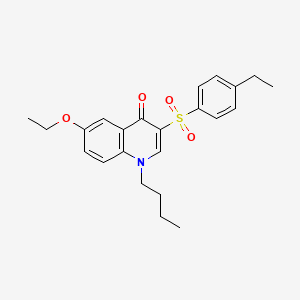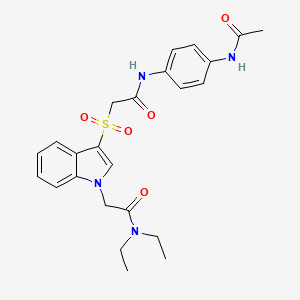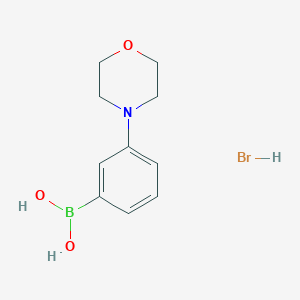
1-butyl-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Butyl-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Syntheses of Quinolinone Derivatives
Quinolinones and their derivatives have been synthesized through various efficient methods, demonstrating their potential in scientific research. A notable approach involves the synthesis of metabolites of TAK-603, where methanesulfonyl served as a protective group, facilitating a high-yield route through Friedel–Crafts reaction. This method exemplifies the strategic use of protective groups in complex organic synthesis (Mizuno et al., 2006).
Diastereoselective Synthesis of Dihydroisoindoloquinolinones
The solvent-free, catalytic synthesis of dihydroisoindoloquinolinones showcases a green chemistry approach. Utilizing amorphous milled cellulose sulfonic acid as a catalyst, this method achieved high diastereoselectivity and regioselectivity, underscoring the importance of environmentally friendly synthesis methods in modern chemical research (Merchán Arenas & Kouznetsov, 2014).
Development of RhoA Inhibitors
Research into RhoA inhibitors for cardiovascular disease treatment has led to the synthesis of quinoline derivatives with promising biological activity. These compounds, including (E)‐3‐(3‐(ethyl(quinolin‐2‐yl)amino)phenyl)acrylic acid and its analogs, demonstrated significant in vivo efficacy, highlighting the potential of quinoline derivatives in therapeutic applications (Ma et al., 2015).
Antibacterial Quinoxaline Sulfonamides
The synthesis of quinoxaline sulfonamides through a green method involving chlorosulfonation and subsequent reactions with aromatic amines has been explored. These compounds exhibited antibacterial activities, indicating their potential in developing new antibacterial agents (Alavi et al., 2017).
Photocatalytic Synthesis of Sulfonyl Quinolineones
A photocatalytic protocol has been developed for the synthesis of 4-sulfonylquinoline-2(1H)-ones, utilizing sulfinic acids and showcasing an innovative approach to constructing quinoline derivatives. This method offers a new avenue for the efficient and selective synthesis of sulfonyl quinolineones, with potential applications in various fields of chemical research (Zhai et al., 2022).
properties
IUPAC Name |
1-butyl-6-ethoxy-3-(4-ethylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S/c1-4-7-14-24-16-22(29(26,27)19-11-8-17(5-2)9-12-19)23(25)20-15-18(28-6-3)10-13-21(20)24/h8-13,15-16H,4-7,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPPSRHFXKIHQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2354718.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide](/img/structure/B2354719.png)

![[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2354722.png)

![N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2354727.png)

![9-Bromo-1'-ethyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2354731.png)

![Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2354735.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2354737.png)
![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)

![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354741.png)